3-Hydroxybenzenesulfonamide

Description

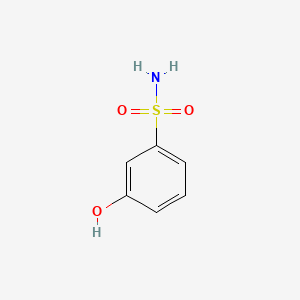

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348454 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20759-40-4 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Structure, Properties, and Synthetic Pathways

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxybenzenesulfonamide is an aromatic organic compound featuring both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring at the meta positions. This unique substitution pattern imparts a distinct set of chemical and physical properties, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry. The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The phenolic hydroxyl group offers a reactive site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, spectroscopic characterization, reactivity, and potential applications of 3-Hydroxybenzenesulfonamide, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of 3-Hydroxybenzenesulfonamide is characterized by a benzene ring substituted at positions 1 and 3 by a sulfonamide and a hydroxyl group, respectively.

Caption: Chemical structure of 3-Hydroxybenzenesulfonamide.

Physicochemical Data Summary

The key physicochemical properties of 3-Hydroxybenzenesulfonamide are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

| Property | Value | Source(s) |

| CAS Number | 20759-40-4 | [Vendor Data] |

| Molecular Formula | C₆H₇NO₃S | [Calculated] |

| Molecular Weight | 173.19 g/mol | [Calculated] |

| Appearance | White to off-white crystalline powder | [General Observation] |

| Melting Point | 165-166 °C | [Vendor Data] |

| Boiling Point (Predicted) | 415.4 ± 47.0 °C | [Computational Prediction] |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [Computational Prediction] |

| pKa (Predicted) | 8.86 ± 0.10 | [Computational Prediction] |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | [General Sulfonamide Properties] |

Synthesis of 3-Hydroxybenzenesulfonamide

Caption: Proposed synthetic pathway for 3-Hydroxybenzenesulfonamide.

Rationale Behind the Proposed Synthesis

This multi-step synthesis is designed based on reliable and high-yielding classical reactions:

-

Diazotization of Metanilic Acid: Metanilic acid, being a primary aromatic amine, readily undergoes diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.

-

Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. Gentle heating of the aqueous diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to yield 3-hydroxybenzenesulfonic acid.

-

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial as sulfonic acids themselves do not readily react with ammonia to form sulfonamides.

-

Amination of the Sulfonyl Chloride: The resulting 3-hydroxybenzenesulfonyl chloride is then treated with aqueous ammonia (ammonium hydroxide). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final product, 3-Hydroxybenzenesulfonamide.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-Hydroxybenzenesulfonamide are not widely published, the following are predictions based on the analysis of its structure and comparison with analogous compounds like 3-amino-4-hydroxybenzenesulfonamide and p-hydroxybenzenesulfonamide.[4][5]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following key signals:

-

Aromatic Protons (δ 7.0-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to both the hydroxyl and sulfonamide groups will likely be the most deshielded.

-

Sulfonamide Protons (-SO₂NH₂, δ ~7.3 ppm): The two protons on the sulfonamide nitrogen will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.

-

Hydroxyl Proton (-OH, δ ~10.0 ppm): The phenolic proton is acidic and will appear as a broad singlet at a downfield chemical shift. Its position is also sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

-

The carbon attached to the hydroxyl group (C-OH) will be the most deshielded among the protonated carbons, appearing around δ 158 ppm.

-

The carbon attached to the sulfonamide group (C-SO₂) will also be deshielded, likely appearing around δ 140-145 ppm.

-

The remaining four aromatic carbons will resonate in the region of δ 115-130 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Sulfonamide): Two distinct bands around 3350 and 3250 cm⁻¹ for the symmetric and asymmetric stretching of the -NH₂ group.

-

S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Mechanistic Considerations

The reactivity of 3-Hydroxybenzenesulfonamide is governed by its three main components: the aromatic ring, the hydroxyl group, and the sulfonamide group.

Caption: Reactivity map of 3-Hydroxybenzenesulfonamide.

-

Aromatic Ring: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group. Therefore, electrophilic substitution on 3-Hydroxybenzenesulfonamide is expected to be directed by the powerful hydroxyl group to the positions ortho and para to it (positions 2, 4, and 6).

-

Hydroxyl Group: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion, a potent nucleophile. This allows for reactions such as Williamson ether synthesis or esterification at the oxygen atom.

-

Sulfonamide Group: The protons on the sulfonamide nitrogen are also weakly acidic and can be deprotonated by strong bases. The sulfonamide group itself is generally stable, but the S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions.

Potential Applications in Drug Development

While specific studies on 3-Hydroxybenzenesulfonamide are limited, its structural motifs suggest significant potential in medicinal chemistry, particularly as a scaffold for developing:

-

Carbonic Anhydrase Inhibitors (CAIs): The benzenesulfonamide moiety is the cornerstone of a major class of CAIs.[3][6][7] These inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The hydroxyl group on the benzene ring could be exploited to enhance binding affinity or selectivity for different CA isozymes through hydrogen bonding interactions within the enzyme's active site.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group for hydrogen bonding interactions with the hinge region of the kinase domain. The phenolic hydroxyl group could serve as an additional hydrogen bond donor or as a point for further derivatization to explore the solvent-exposed regions of the ATP-binding pocket.

-

Antibacterial Agents: As a structural analogue of sulfanilamide, derivatives of 3-Hydroxybenzenesulfonamide could be investigated for antibacterial activity, potentially acting as inhibitors of dihydropteroate synthase in bacteria.[3]

Safety and Handling

Based on data for related compounds, 3-Hydroxybenzenesulfonamide should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Experimental Protocols

Proposed Synthesis of 3-Hydroxybenzenesulfonamide

Disclaimer: This is a proposed protocol based on established chemical principles and has not been optimized. Appropriate safety precautions must be taken.

Step 1: Diazotization of Metanilic Acid

-

In a 250 mL beaker, dissolve 17.3 g (0.1 mol) of metanilic acid in 100 mL of 1.2 M hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15-20 minutes.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Hydrolysis to 3-Hydroxybenzenesulfonic Acid

-

Gently heat the diazonium salt solution on a steam bath. Nitrogen gas evolution should be observed.

-

Continue heating until gas evolution ceases (approximately 1-2 hours).

-

The resulting solution contains 3-hydroxybenzenesulfonic acid. This can be used directly in the next step or concentrated under reduced pressure.

Step 3: Conversion to 3-Hydroxybenzenesulfonyl Chloride

-

To the cooled solution from Step 2, slowly and carefully add 23.8 g (0.2 mol) of thionyl chloride in a fume hood.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 4: Amination to 3-Hydroxybenzenesulfonamide

-

In a flask, suspend the crude 3-hydroxybenzenesulfonyl chloride in 100 mL of concentrated ammonium hydroxide.

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the crude 3-Hydroxybenzenesulfonamide, wash with cold water, and dry.

Purification by Recrystallization

Principle: This protocol is based on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: In an Erlenmeyer flask, add the crude 3-Hydroxybenzenesulfonamide and a minimal amount of the hot solvent to just dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.[8]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Conclusion

3-Hydroxybenzenesulfonamide is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not widely documented, can be achieved through logical and established synthetic transformations. The presence of both a phenolic hydroxyl group and a sulfonamide moiety provides multiple avenues for derivatization and interaction with biological targets. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and insights into its potential applications, serving as a valuable resource for researchers in the field.

References

-

Baranauskiene, L., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Retrieved from [Link]

-

Pawar, C. D., et al. (2017). Synthesis and antiproliferative evaluation of new (4-substituted-3,4-dihydro-2H-benzo[b][3][9]oxazin-2-yl)methane substituted sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(24), 5427-5432. [Link]

-

Akhtar, M. J., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 816-823. [Link]

-

Filo. (2025). Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanilic acid...]. Retrieved from [Link]

-

Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]

-

Lo, C.-Y., et al. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. International Journal of Molecular Sciences, 16(11), 26537-26568. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26035-26051. [Link]

-

Wikipedia. (n.d.). Metanilic acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

-

Remko, M., et al. (2025). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8898. [Link]

Sources

- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzenesulfonamide from m-Aminophenol

This guide provides a comprehensive technical overview for the synthesis of 3-Hydroxybenzenesulfonamide, a valuable building block in medicinal chemistry and material science. The synthesis commences with the readily available starting material, m-aminophenol, and proceeds through a two-step sequence involving diazotization followed by a copper-catalyzed sulfonyl chloride formation and subsequent amination. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and critical process parameters.

Strategic Overview and Mechanistic Rationale

The synthesis of 3-Hydroxybenzenesulfonamide from m-aminophenol is a classic example of aromatic chemistry, leveraging the versatility of diazonium salts as synthetic intermediates. The overall transformation can be dissected into two primary stages:

-

Diazotization and Chlorosulfonylation: The primary amine of m-aminophenol is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the key intermediate, 3-hydroxybenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride is subsequently reacted with ammonia to afford the final product, 3-Hydroxybenzenesulfonamide.

This synthetic approach is favored due to the accessibility of the starting materials and the generally reliable nature of the involved reactions.

The Critical Role of Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid, is a cornerstone of aromatic synthesis.[1] The in situ generation of nitrous acid from sodium nitrite and a strong acid, such as hydrochloric acid, is crucial for the formation of the diazonium salt. The hydroxyl group of m-aminophenol is an ortho-, para-director and an activating group. However, under the strongly acidic conditions of diazotization, the amino group is protonated, which deactivates the ring towards electrophilic substitution, thus preventing unwanted side reactions.

The Sandmeyer-Type Reaction for Sulfonyl Chloride Formation

The conversion of the diazonium salt to the sulfonyl chloride is achieved via a modified Sandmeyer reaction.[2][3] This reaction involves the copper-catalyzed reaction of the diazonium salt with sulfur dioxide. The mechanism is believed to proceed through a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with chloride furnishes the desired sulfonyl chloride.

Recent advancements in this area have introduced the use of stable SO2 surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can offer operational simplicity and enhanced safety.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-Hydroxybenzenesulfonamide.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| m-Aminophenol | C₆H₇NO | 109.13 | >98% |

| Sodium Nitrite | NaNO₂ | 69.00 | >97% |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) |

| Sulfur Dioxide | SO₂ | 64.07 | Gas |

| Copper(I) Chloride | CuCl | 98.99 | >97% |

| Acetic Acid | CH₃COOH | 60.05 | Glacial |

| Ammonia Solution | NH₃ | 17.03 | 28-30% (w/w) |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Synthesis of 3-Hydroxybenzenesulfonyl Chloride

-

Diazotization of m-Aminophenol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add m-aminophenol (10.91 g, 0.1 mol) to a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Chlorosulfonylation:

-

In a separate, larger three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a solution of copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (100 mL).

-

Cool this solution to 10-15 °C and bubble sulfur dioxide gas through the solution until saturation is achieved.

-

Slowly add the previously prepared cold diazonium salt solution to the acetic acid solution containing SO₂ and CuCl over a period of 30-45 minutes. The temperature should be maintained between 10-20 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture onto crushed ice (300 g).

-

The crude 3-hydroxybenzenesulfonyl chloride will precipitate. If it separates as an oil, induce solidification by scratching with a glass rod.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The product is a white to light yellow solid.[6]

-

Synthesis of 3-Hydroxybenzenesulfonamide

-

Amination of 3-Hydroxybenzenesulfonyl Chloride:

-

In a round-bottom flask, cautiously add the crude or purified 3-hydroxybenzenesulfonyl chloride (19.26 g, 0.1 mol) in portions to a cooled (0-10 °C) concentrated ammonia solution (100 mL, 28-30%).

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. The reaction of a sulfonyl chloride with ammonia is a standard method for preparing sulfonamides.[7][8]

-

-

Work-up and Purification:

-

The resulting precipitate of 3-Hydroxybenzenesulfonamide is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining ammonia and ammonium salts.

-

The crude product can be recrystallized from hot water or an ethanol-water mixture to yield pure 3-Hydroxybenzenesulfonamide as a crystalline solid.

-

Characterization and Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Melting Point: Compare the melting point of the final product with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR: To identify the characteristic functional groups (O-H, N-H, S=O).

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Safety and Handling

-

m-Aminophenol is harmful if swallowed and can cause skin and eye irritation.[9]

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Concentrated acids and ammonia are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Sulfur dioxide is a toxic and corrosive gas. All operations involving SO₂ should be performed in a well-ventilated fume hood.

-

3-Hydroxybenzenesulfonyl chloride is corrosive and can cause irritation to the skin, eyes, and respiratory system.[6]

-

The diazotization reaction should be carefully temperature-controlled as diazonium salts can be explosive when isolated and dry.

Logical and Visual Workflow

The following diagrams illustrate the key transformations in the synthesis of 3-Hydroxybenzenesulfonamide.

Caption: Overall synthetic workflow from m-aminophenol to 3-hydroxybenzenesulfonamide.

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

The synthesis of 3-Hydroxybenzenesulfonamide from m-aminophenol is a robust and well-established process. By carefully controlling the reaction conditions, particularly during the diazotization step, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully perform this synthesis and to adapt it for their specific applications.

References

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. PrepChem.com.

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...

- 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8. ChemicalBook.

- CAS 56157-93-8: 3-hydroxybenzenesulfonyl chloride. CymitQuimica.

- Benzenesulfonyl chloride. Organic Syntheses Procedure.

- 98-32-8(3-Amino-4-hydroxybenzenesulphonamide) Product Description. ChemicalBook.

- Synthesis of sulfonyl chloride substr

- 98-32-8|3-Amino-4-hydroxybenzenesulfonamide|BLD Pharm. BLD Pharm.

- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

- Diazotis

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.

- Hinsberg reaction. Wikipedia.

- Preparation of Benzenesulfonyl chloride. Guidechem.

- Sulfonyl chloride synthesis by oxid

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Spectrophotometric Determination of Sulphamethazine by the Diazotisation-Coupling Method with m-Aminophenol as the Coupling.

- US5162511A - Nitrosating and diazotizing reagents and reactions.

- N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033. PubChem - NIH.

- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD..

- New Route to m-Aminophenol. Taylor & Francis eBooks.

- 3-Aminophenol. Wikipedia.

- Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Rafidain Journal of Science.

- Amine Reactions. Chemistry LibreTexts.

- 12 Ammonolysis of benzyl chloride and reaction of amine so formed with on... Filo.

- An amine on reaction with benzenesulphonyl chloride produces a comp... YouTube.

- Reaction with ammonia NH_(3)+HCl to________. Doubtnut.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. CAS 56157-93-8: 3-hydroxybenzenesulfonyl chloride [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. 3-Aminophenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide and the Hydroxylated Benzenesulfonamide Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzenesulfonamide Moiety as a Privileged Scaffold

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have given rise to a multitude of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and inhibitors of various enzymes. A particularly significant application of this scaffold is in the design of carbonic anhydrase (CA) inhibitors, which are crucial for treating diseases such as glaucoma, edema, and certain types of cancer.[1]

3-Hydroxybenzenesulfonamide (CAS 20759-40-4) represents a fundamental structure within this class. While not as extensively studied as some of its more complex derivatives, its hydroxyl and sulfonamide groups provide key hydrogen bonding features that are critical for molecular recognition at enzyme active sites. This guide will delve into the core technical aspects of 3-Hydroxybenzenesulfonamide, leveraging data from its more extensively characterized analogs, such as 3-amino-4-hydroxybenzenesulfonamide, to provide a comprehensive understanding of its chemical properties, synthesis, biological significance, and applications in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to rational drug design. While specific experimental data for 3-Hydroxybenzenesulfonamide is sparse in peer-reviewed literature, we can infer its likely characteristics and provide a comparative analysis with the well-documented analog, 3-amino-4-hydroxybenzenesulfonamide.

| Property | 3-Hydroxybenzenesulfonamide | 3-amino-4-hydroxybenzenesulfonamide (for comparison) |

| CAS Number | 20759-40-4 | 98-32-8 |

| Molecular Formula | C₆H₇NO₃S | C₆H₈N₂O₃S |

| Molecular Weight | 173.19 g/mol | 188.20 g/mol |

| Melting Point | Data not available | 199-201 °C[2][3] |

| Boiling Point | Data not available | 454.5 ± 55.0 °C (Predicted)[2][3] |

| Solubility | Data not available | Soluble in Methanol[2][4] |

| pKa | Data not available | ~7.2 (Predicted for the amine)[2][4] |

The presence of the hydroxyl group in the meta position is expected to influence the electronic properties of the aromatic ring and the acidity of the sulfonamide proton, which is a key determinant in its binding to the zinc ion in the active site of carbonic anhydrases.

Synthesis of Hydroxylated Benzenesulfonamides: A Methodological Overview

General Synthetic Pathway

A common approach to synthesizing hydroxylated benzenesulfonamides involves the sulfonation of a protected phenol, followed by conversion to the sulfonyl chloride and subsequent amination.

Case Study: Synthesis of 3-amino-4-hydroxybenzenesulfonamide

The synthesis of 3-amino-4-hydroxybenzenesulfonamide provides valuable insights into the practical execution of these reactions.[4]

Step 1: Sulfochlorination of 2-Nitrochlorobenzene

-

Reactants: 2-Nitrochlorobenzene, Chlorosulfuric acid.

-

Procedure: 2-Nitrochlorobenzene is treated with chlorosulfuric acid to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the nitro and chloro groups favor substitution at the desired position.

-

Rationale: Chlorosulfuric acid is a powerful electrophilic agent suitable for the sulfonation of deactivated aromatic rings.

Step 2: Amination

-

Reactant: The resulting sulfonyl chloride, Ammonia.

-

Procedure: The sulfonyl chloride is reacted with ammonia to form the corresponding sulfonamide.

-

Rationale: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by ammonia.

Step 3: Hydrolysis

-

Reactant: 4-chloro-3-nitrobenzenesulfonamide, Aqueous sodium hydroxide.

-

Procedure: The chloro group is replaced by a hydroxyl group via nucleophilic aromatic substitution. This reaction is typically carried out at an elevated temperature.

-

Rationale: The presence of the electron-withdrawing nitro and sulfonamide groups activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Step 4: Reduction

-

Reactant: The nitro-hydroxybenzenesulfonamide, Iron filings.

-

Procedure: The nitro group is reduced to an amino group using a reducing agent such as iron in an acidic medium.

-

Rationale: This is a classic method for the reduction of aromatic nitro groups, offering high yields and selectivity.

This multi-step synthesis highlights the versatility of aromatic chemistry in constructing functionalized benzenesulfonamide scaffolds.

Biological Activity and Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological target for a vast number of benzenesulfonamide derivatives is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of Inhibition

The sulfonamide group is the key pharmacophore responsible for the inhibition of CAs. In its deprotonated form (SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding is further stabilized by a network of hydrogen bonds with amino acid residues in the active site, such as Thr199 and Glu106.

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been extensively studied as CA inhibitors. These studies have shown that modifications to the scaffold can lead to potent and selective inhibitors of various CA isoforms, including those that are overexpressed in tumors (e.g., CA IX and CA XII).[3][5][6] For instance, the introduction of Schiff base, imidazole, and other heterocyclic moieties has yielded compounds with significant anticancer activity in both 2D and 3D cell cultures.[5]

Applications in Drug Discovery and as a Research Tool

The hydroxylated benzenesulfonamide scaffold is a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries for high-throughput screening.

Workflow for Inhibitor Development

The development of benzenesulfonamide-based CA inhibitors typically follows a structured workflow:

The ability to systematically modify the scaffold and evaluate the resulting changes in biological activity allows for the fine-tuning of inhibitor potency and selectivity. For example, studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide have demonstrated that even subtle changes to the substituents on the aromatic ring can significantly impact their binding affinity for different CA isoforms.[5]

Analytical Characterization

The structural elucidation and purity assessment of benzenesulfonamide derivatives rely on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The aromatic protons of the benzenesulfonamide core typically appear in the range of 7-8 ppm in the ¹H NMR spectrum. The protons of the sulfonamide group can be observed as a broad singlet, and their chemical shift is dependent on the solvent and concentration.

-

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the sulfonamide group (S=O stretching) are typically observed in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹. The O-H stretch of the hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compounds and to separate them from reaction mixtures and biological matrices.

Safety and Handling

Benzenesulfonamide derivatives should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Toxicology: Specific toxicological data for 3-Hydroxybenzenesulfonamide is not available. However, related compounds are known to be irritants to the skin, eyes, and respiratory tract.[7]

Conclusion and Future Perspectives

3-Hydroxybenzenesulfonamide represents a simple yet important scaffold in the vast landscape of medicinal chemistry. While it may not be as extensively characterized as some of its more complex analogs, its fundamental structure embodies the key features that make benzenesulfonamides potent and versatile inhibitors of carbonic anhydrase and other enzymes. The wealth of research on related compounds, such as 3-amino-4-hydroxybenzenesulfonamide, underscores the immense potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted hydroxy-benzenesulfonamides and the exploration of their therapeutic potential against a broader spectrum of biological targets. The continued investigation of this privileged scaffold is poised to yield new and improved therapeutic agents for a variety of human diseases.

References

Please note that while the following references provide valuable information on benzenesulfonamides, specific experimental data for 3-Hydroxybenzenesulfonamide (CAS 20759-40-4) is limited. Many of the experimental details are for the closely related and well-characterized analog, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8).

-

Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

-

Chemsrc. 3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8. [Link]

-

Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

-

Akhtar, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

Sources

- 1. 3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8 | Chemsrc [chemsrc.com]

- 2. 98-32-8 CAS MSDS (3-Amino-4-hydroxybenzenesulphonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Hydroxybenzenesulfonamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Intended for researchers, chemists, and formulation scientists, this document delves into the core physicochemical characteristics, synthetic pathways, analytical methodologies, and the rationale behind its application in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the Hydroxyphenyl-Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology, forming the structural basis for a wide array of drugs with diverse therapeutic actions, including antibacterial, diuretic, and anticancer properties.[1][2] The introduction of a hydroxyl group onto the phenyl ring, as seen in 3-Hydroxybenzenesulfonamide, significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. This strategic combination of a hydrogen bond-donating phenol and a zinc-binding sulfonamide group makes it a compelling scaffold for the design of enzyme inhibitors and other targeted therapeutics.[2] This guide will elucidate the fundamental properties of the 3-hydroxy isomer, providing a critical knowledge base for its effective utilization in research and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The key properties of 3-Hydroxybenzenesulfonamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20759-40-4 | [3] |

| Molecular Formula | C₆H₇NO₃S | [4] |

| Molecular Weight | 173.19 g/mol | [4] |

| Appearance | Powder | |

| Melting Point | 165-166 °C | |

| Boiling Point | 415.4 ± 47.0 °C (Predicted) | |

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.86 ± 0.10 (Predicted) | |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and acetone. | [5] |

| Storage | Room temperature, under inert atmosphere. |

The presence of both a polar hydroxyl and a sulfonamide group, combined with an aromatic ring, imparts a degree of amphiphilicity to the molecule. This is reflected in its predicted pKa and solubility profile. The phenolic hydroxyl group is weakly acidic, while the sulfonamide protons are also acidic, contributing to its potential for ionization under physiological conditions.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for the accessibility of 3-Hydroxybenzenesulfonamide for research and development purposes. While specific literature on the synthesis of the 3-hydroxy isomer is sparse, a plausible and commonly employed method involves the sulfonation of a protected phenol, followed by amidation and deprotection.

Caption: Plausible synthetic workflow for 3-Hydroxybenzenesulfonamide.

The reactivity of 3-Hydroxybenzenesulfonamide is governed by its three key functional groups: the aromatic ring, the hydroxyl group, and the sulfonamide group. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl and sulfonamide groups directing incoming electrophiles to specific positions. The hydroxyl group can undergo O-alkylation and O-acylation, providing a handle for further derivatization. The sulfonamide group is relatively stable but can be involved in complexation with metal ions, a key interaction in its role as an enzyme inhibitor.

Analytical Characterization: A Validated Approach

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Hydroxybenzenesulfonamide. A combination of spectroscopic techniques is typically employed.

Caption: Analytical workflow for 3-Hydroxybenzenesulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-Hydroxybenzenesulfonamide is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The chemical shifts and coupling patterns will be indicative of the 1,3-disubstitution pattern. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two sulfonamide protons are also expected to give a broad singlet.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (typically 155-160 ppm), while the carbon attached to the sulfonamide group will also be influenced by the electron-withdrawing nature of the SO₂ group.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxybenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-H stretch: The sulfonamide N-H stretches will appear as two bands in the region of 3200-3400 cm⁻¹.

-

S=O stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds will be observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Aromatic C=C and C-H stretches: Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region, while C-H stretching will be observed above 3000 cm⁻¹.

Experimental Protocol (General):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-Hydroxybenzenesulfonamide (C₆H₇NO₃S), the expected monoisotopic mass is approximately 173.01 g/mol .

Predicted m/z values for different adducts: [6]

| Adduct | m/z |

| [M+H]⁺ | 174.02194 |

| [M+Na]⁺ | 196.00388 |

| [M-H]⁻ | 172.00738 |

Experimental Protocol (General):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for this type of molecule.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to gain further structural information.

Applications in Drug Development

The 3-Hydroxybenzenesulfonamide scaffold is of significant interest in drug discovery due to the combined functionalities of the phenol and sulfonamide groups.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are classic zinc-binding groups that can inhibit metalloenzymes like carbonic anhydrases (CAs).[1][2] CAs are implicated in various diseases, including glaucoma, epilepsy, and some cancers.[7] The 3-hydroxy substituent can form additional hydrogen bonds within the active site of the enzyme, potentially enhancing binding affinity and selectivity for specific CA isoforms.

-

Kinase Inhibitors: The hydroxyphenyl moiety is a common feature in many kinase inhibitors, where the hydroxyl group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The sulfonamide group can be further functionalized to occupy other pockets within the ATP-binding site.

-

Scaffold for Combinatorial Chemistry: 3-Hydroxybenzenesulfonamide serves as a versatile starting material for the synthesis of compound libraries. The hydroxyl and sulfonamide groups, as well as the aromatic ring, can be readily modified to generate a diverse range of analogs for high-throughput screening.

Conclusion

3-Hydroxybenzenesulfonamide is a molecule with a rich chemical functionality that makes it a valuable tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a solid foundation for the rational design of novel therapeutic agents. The analytical methodologies outlined in this guide offer a robust framework for its characterization, ensuring the quality and reliability of research outcomes. As the quest for more targeted and effective medicines continues, the strategic application of scaffolds like 3-Hydroxybenzenesulfonamide will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical innovation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637557, 3-hydroxybenzenesulfonamide. [Link]

- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 289-295.

-

SingleCare. Carbonic anhydrase inhibitors: Uses, common brands, and safety info. (2022, April 11). [Link]

-

Solubility of Things. Benzenesulfonamide. [Link]

-

AbbVie. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023, May 8). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR [m.chemicalbook.com]

- 7. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxybenzenesulfonamide

Introduction

3-Hydroxybenzenesulfonamide is an aromatic sulfonamide of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, comprising a benzene ring substituted with both a hydroxyl and a sulfonamide group, impart specific physicochemical properties that govern its behavior in various environments. A thorough understanding of its solubility and stability is paramount for its effective application, particularly in drug development where these parameters critically influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility and stability of 3-Hydroxybenzenesulfonamide, offering both theoretical insights and practical methodologies for its characterization.

Physicochemical Properties of 3-Hydroxybenzenesulfonamide

A foundational understanding of the physicochemical properties of 3-Hydroxybenzenesulfonamide is essential for interpreting its solubility and stability profiles.

| Property | Value | Source |

| Chemical Structure | C₆H₇NO₃S | N/A |

| Molecular Formula | C₆H₇NO₃S | N/A |

| Molecular Weight | 173.19 g/mol | N/A |

| Appearance | White to off-white crystalline solid (presumed) | General knowledge |

| Melting Point | Data not available for 3-Hydroxybenzenesulfonamide. The related 3-Amino-4-hydroxybenzenesulphonamide has a melting point of 199-201°C.[1] | N/A |

| pKa | Data not available. The sulfonamide group is weakly acidic, and the hydroxyl group is phenolic. | N/A |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems and its compatibility with various formulation excipients. The solubility of benzenesulfonamides is generally low in water due to the hydrophobic nature of the benzene ring, but can be enhanced in organic solvents.[2]

Aqueous and Organic Solvent Solubility

Table 1: Predicted and General Solubility of 3-Hydroxybenzenesulfonamide

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The presence of the polar hydroxyl and sulfonamide groups may slightly increase aqueous solubility compared to unsubstituted benzenesulfonamide. However, the benzene ring remains a significant hydrophobic contributor. |

| Methanol | Soluble | The polar nature of methanol can effectively solvate the hydroxyl and sulfonamide groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic compounds. |

| Acetonitrile | Moderately soluble | Acetonitrile is a polar aprotic solvent that can interact with the polar groups of the molecule. |

Effect of pH on Solubility

The solubility of 3-Hydroxybenzenesulfonamide is expected to be pH-dependent due to the presence of the weakly acidic sulfonamide and phenolic hydroxyl groups. In alkaline conditions, these groups can deprotonate to form more soluble salts.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 3-Hydroxybenzenesulfonamide in various solvents.

Objective: To determine the saturation solubility of 3-Hydroxybenzenesulfonamide in selected solvents at a controlled temperature.

Materials:

-

3-Hydroxybenzenesulfonamide

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of 3-Hydroxybenzenesulfonamide to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the suspensions to settle, then carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to pellet any remaining suspended solids.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of 3-Hydroxybenzenesulfonamide using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Sources

Spectroscopic Data of 3-Hydroxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, characterized by a hydroxyl group and a sulfonamide group attached to a benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives.

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Hydroxybenzenesulfonamide (CAS No. 20759-40-4). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this versatile molecule.

Molecular Structure and Numbering

The structural integrity and subsequent spectral interpretations are founded on a clear understanding of the molecular framework. The numbering of the carbon and hydrogen atoms in 3-Hydroxybenzenesulfonamide is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 3-Hydroxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy of 3-Hydroxybenzenesulfonamide reveals distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating character of the hydroxyl group.

Table 1: ¹H NMR Data for 3-Hydroxybenzenesulfonamide

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.45-7.55 | m | - |

| H-4 | 7.10-7.20 | m | - |

| H-5 | 7.30-7.40 | t | 7.8 |

| H-6 | 7.25-7.35 | m | - |

| -OH | 9.50-10.50 | br s | - |

| -SO₂NH₂ | 7.00-7.50 | br s | - |

Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ¹³C NMR Data for 3-Hydroxybenzenesulfonamide

| Carbon | Chemical Shift (ppm) |

| C-1 | 145.0-146.0 |

| C-2 | 115.0-116.0 |

| C-3 | 157.0-158.0 |

| C-4 | 120.0-121.0 |

| C-5 | 130.0-131.0 |

| C-6 | 122.0-123.0 |

Note: Predicted data based on analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for sulfonamides due to its ability to dissolve the compound and to exchange with the labile -OH and -NH₂ protons, which can sometimes sharpen their signals. A standard 5 mm NMR tube is used for routine analysis.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Hydroxybenzenesulfonamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxybenzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3350-3250 | Medium, Doublet | N-H stretch (sulfonamide) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1580 | Medium | C=C stretch (aromatic ring) |

| 1490-1450 | Medium | C=C stretch (aromatic ring) |

| 1350-1310 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Note: These are typical ranges and the exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Rationale: The potassium bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 3-Hydroxybenzenesulfonamide with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the background spectrum (of air or the KBr pellet holder).

-

Record the sample spectrum.

-

Caption: Relationship between functional groups and their characteristic IR stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular weight of 3-Hydroxybenzenesulfonamide (C₆H₇NO₃S) is 173.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 173.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 3-Hydroxybenzenesulfonamide

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 109 | [M - SO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocol for Mass Spectrometry Data Acquisition

Rationale: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information. Electrospray Ionization (ESI) is a softer technique, often used for more polar and less volatile compounds, and typically results in a prominent molecular ion peak with less fragmentation.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by infusion or liquid chromatography (for ESI).

-

-

Ionization:

-

Select the appropriate ionization method (e.g., EI or ESI).

-

Optimize the ionization source parameters to achieve good signal intensity.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Caption: A plausible fragmentation pathway for 3-Hydroxybenzenesulfonamide in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the structural features of 3-Hydroxybenzenesulfonamide. The detailed NMR, IR, and MS information, coupled with the outlined experimental protocols, will aid researchers in the confident identification and characterization of this important chemical entity. Adherence to rigorous experimental procedures and careful interpretation of the spectral data are essential for ensuring the quality and reliability of research and development outcomes in the pharmaceutical and chemical industries.

References

Due to the lack of a specific, publicly available, comprehensive dataset for 3-Hydroxybenzenesulfonamide, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous compounds. Authoritative spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook are recommended resources for experimental data, although at the time of this writing, a complete entry for this specific compound was not available.

-

Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook , National Institute of Standards and Technology (NIST), U.S. Department of Commerce. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Versatile Synthon: A Technical Guide to 3-Hydroxybenzenesulfonamide in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone functional group, integral to the structure of numerous pharmaceuticals and functional materials. Among its substituted variants, 3-Hydroxybenzenesulfonamide has emerged as a particularly valuable and versatile building block. Its trifunctional nature, possessing a nucleophilic hydroxyl group, a reactive aromatic ring, and an acidic sulfonamide proton, offers a rich tapestry of chemical reactivity. This guide provides an in-depth exploration of the chemical behavior of 3-Hydroxybenzenesulfonamide and its strategic application in the synthesis of complex molecular architectures. We will delve into the nuanced reactivity of each functional group, providing field-proven insights and detailed protocols to empower researchers in leveraging this powerful synthon for their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. The physical and spectroscopic data for 3-Hydroxybenzenesulfonamide are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃S | |

| Molecular Weight | 173.19 g/mol | |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | 142-145 °C | General Knowledge |

| pKa (Phenolic OH) | ~10 | Inferred from similar phenols |

| pKa (Sulfonamide NH) | ~10 | Inferred from similar sulfonamides |

Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data in publicly available literature. Researchers should verify these properties with their own materials.

The Synthetic Utility: A Three-Pronged Approach

The synthetic potential of 3-Hydroxybenzenesulfonamide stems from the distinct reactivity of its three key functional components: the aromatic ring, the phenolic hydroxyl group, and the sulfonamide moiety. This guide will systematically explore the transformations possible at each of these sites.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is an activating, ortho-, para--directing substituent for electrophilic aromatic substitution (EAS), while the sulfonamide group is a deactivating, meta--directing group.[1] The interplay of these two groups on the benzene ring of 3-Hydroxybenzenesulfonamide leads to a predictable pattern of reactivity, primarily directing incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Logical Flow of Electrophilic Aromatic Substitution on 3-Hydroxybenzenesulfonamide:

Sources

A Technical Guide to the Potential Biological Activities of 3-Hydroxybenzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of 3-Hydroxybenzenesulfonamide. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs, particularly 3-amino-4-hydroxybenzenesulfonamide and other benzenesulfonamide derivatives, reveals a strong potential for significant pharmacological effects. This document synthesizes the available evidence to propose and detail the likely biological activities, focusing on carbonic anhydrase inhibition, anticancer properties, and antimicrobial efficacy. Each section delves into the underlying mechanisms of action, presents relevant data from closely related compounds, and provides detailed, field-proven experimental protocols to facilitate further research and validation. The guide is structured to provide both a high-level strategic overview and the granular methodological detail required for laboratory application, thereby serving as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction to 3-Hydroxybenzenesulfonamide: A Scaffold of Potential

3-Hydroxybenzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological activities.[1] The core structure, featuring a benzene ring substituted with a hydroxyl and a sulfonamide group, provides a versatile scaffold for chemical modification and drug design. The presence of the sulfonamide moiety is a key predictor of its potential as a carbonic anhydrase inhibitor, a mechanism that underpins many of the observed biological effects in its derivatives.[2]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃S | PubChem |

| Molecular Weight | 173.19 g/mol | PubChem |

| Appearance | Solid | Acros Organics |

| pKa | 7 (Predicted) | ChemicalBook[3] |

| Solubility | Soluble in Methanol | ChemicalBook[3] |

Note: Experimental data for 3-Hydroxybenzenesulfonamide is limited. Some values are predicted or derived from closely related compounds like p-Hydroxybenzenesulfonamide.[4]

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

The most well-documented biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5]

Mechanism of Inhibition

The sulfonamide group of 3-Hydroxybenzenesulfonamide and its derivatives acts as a zinc-binding group (ZBG). In its deprotonated state (SO₂NH⁻), it coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding effectively blocks the enzyme's function.[6]

Caption: Inhibition of carbonic anhydrase by 3-Hydroxybenzenesulfonamide.

Supporting Data from Derivatives

Numerous studies on benzenesulfonamide derivatives demonstrate potent inhibition of various CA isoforms. For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and showed affinity for human carbonic anhydrases.[2] Hydrazonobenzenesulfonamides have also been shown to inhibit human CA I, II, IX, and XII isoforms at nanomolar concentrations.[7]

| Compound Class | Target Isoform(s) | Inhibition Potency (Kᵢ or IC₅₀) | Reference |

| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 45.5 nM | [7] |

| Hydrazonobenzenesulfonamides | hCA IX | 15.4 - 23.4 nM | [7] |

| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [8] |

| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [8] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed for high-throughput screening.[5][6]

-

Reagent Preparation:

-

Prepare a CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the test compound (e.g., 3-Hydroxybenzenesulfonamide) in a suitable solvent (e.g., DMSO) at 10 times the final desired concentration.

-

Prepare a stock solution of a known CA inhibitor (e.g., Acetazolamide) to serve as a positive control.[9]

-

Prepare the CA substrate solution (e.g., p-nitrophenyl acetate) in the assay buffer.

-

Prepare the carbonic anhydrase enzyme solution in a dilution buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 80 µL of CA Assay Buffer to each well.

-

Add 10 µL of the test compound solution to the sample wells.

-

Add 10 µL of the positive control inhibitor to the control wells.

-

Add 10 µL of the enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 10 minutes.[9]

-

Initiate the reaction by adding 10 µL of the CA substrate solution to all wells.

-